

What is Azido-mono-amide-DOTA?

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Compound of Interest		
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An In-Depth Technical Guide to Azido-mono-amide-DOTA

Introduction

Azido-mono-amide-DOTA is a key bifunctional chelating agent (BFC) extensively utilized by researchers and drug development professionals in the fields of nuclear medicine and molecular imaging. Its structure consists of a 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) macrocyclic cage, which is renowned for forming highly stable complexes with a wide range of metal ions, including radionuclides used in Positron Emission Tomography (PET) and therapeutic applications.[1] One of the four carboxyl groups of the DOTA cage is functionalized with an azido (-N3) group via an amide linkage.[2] This azide moiety enables covalent attachment to biomolecules, such as peptides, antibodies, or nanoparticles, through highly efficient and specific "click chemistry" reactions.[3][4] This dual functionality makes **Azido-mono-amide-DOTA** an indispensable tool for developing targeted radiopharmaceuticals.

Core Properties and Mechanism of Action

The utility of **Azido-mono-amide-DOTA** stems from its two distinct functional components:

 The DOTA Core: This macrocycle provides a high-affinity coordination site for trivalent metal ions. The resulting metal-DOTA complexes exhibit exceptional thermodynamic stability and kinetic inertness, which is crucial for in vivo applications to minimize the release of free, toxic metal ions.[5]



The Azido Group: This functional group is the reactive handle for bioconjugation. It readily
participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted
azide-alkyne cycloaddition (SPAAC), forming a stable triazole ring that links the DOTA
chelator to a biomolecule modified with an alkyne group.[6][7] The copper-free SPAAC
variant is particularly advantageous for biological applications as it avoids the potential
cytotoxicity of copper catalysts.[8][9]

The most commonly available commercial form is the tert-butyl ester protected version, **Azido-mono-amide-DOTA**-tris(t-Bu ester), which prevents the carboxyl groups from interfering with the conjugation reaction.[3][10] These protecting groups are typically removed after conjugation using acidic conditions prior to radiolabeling.

Quantitative Data

The performance of DOTA-based agents can be quantified by their thermodynamic stability with various metals and the efficiency of subsequent radiolabeling and conjugation reactions.

Table 1: Thermodynamic Stability Constants of DOTA Complexes with Various Metal Ions

Metal Ion	Log K Value	Notes
Eu³+	26.21 ± 0.10	Determined by laser- excited luminescence spectroscopy.[11]
Gd ³⁺	25.6	[1]
Gd ³⁺	22.1	Computed from rates of formation and dissociation.[12]

| Bi³⁺ | 30.3 |[1] |

Note: Stability constants are for the parent DOTA macrocycle, which dictates the chelation properties of its derivatives.

Table 2: Representative Radiolabeling Conditions and Efficiencies



Radioisotope	Conjugate Type	Conditions	Radiochemical Yield/Purity
⁶⁸ Ga	DOTA-azide	Reacted with cyclooctyne partner for 10 min at 37°C.[6]	~95% (conversion)
⁶⁸ Ga	DOTA-Bombesin Peptides	20 min at 90°C in acetate buffer (pH 4.5-5.0).[13][14]	90-95%
¹¹¹ In	DOTA-MFCO-NPY Peptide	30 min at 99°C in acetate buffer (pH 4.53).[8]	Excellent radiochemical purity. [8]

| ²²⁵Ac | DOTA-Antibody | One-step method at 37°C, pH 5.8.[15] | Up to 80% |

Table 3: Bioconjugation Reaction Conditions

Reaction Type	Reactants	Conditions	Outcome
SPAAC (Cu-free)	DOTA-MFCO + Azide-modified peptide	Aqueous solution, room temperature, 2 hours.[16]	Reaction completion.[16]
SPAAC (Cu-free)	DOTA-MFCO + Azide- modified NPY peptide	DMF, 24 hours at 25°C.[8]	Successful conjugation.[8]

| CuAAC | **Azido-mono-amide-DOTA** + Alkyne-peptide | Microfluidic "click chip" with a Cu(I) catalyst.[17] | Efficient conjugation.[17] |

Experimental Protocols

The following are generalized protocols based on methodologies reported in the literature for the use of **Azido-mono-amide-DOTA** and its derivatives.

Protocol 1: Copper-Free "Click" Conjugation (SPAAC)



This protocol describes the conjugation of an alkyne-functionalized DOTA derivative (e.g., DOTA-MFCO) to an azide-modified peptide.[8][16]

- Peptide Preparation: Synthesize the desired peptide incorporating an azide-functionalized amino acid (e.g., azidolysine) using standard solid-phase peptide synthesis (SPPS).[8]
- Reagent Preparation:
 - \circ Dissolve the azide-modified peptide in an appropriate solvent (e.g., water or DMF) to a final concentration of ~200 μ M.[16]
 - Prepare a stock solution of the alkyne-functionalized DOTA derivative (e.g., DOTA-MFCO)
 in the same solvent.
- · Conjugation Reaction:
 - Add a molar excess (typically 10-fold) of the DOTA-alkyne solution to the peptide solution.
 [16]
 - Allow the reaction to proceed at room temperature. Reaction time can vary from 2 to 24 hours depending on the specific cyclooctyne used.[8][16]
- Monitoring and Purification:
 - Monitor the reaction progress using reverse-phase high-performance liquid chromatography (RP-HPLC) and mass spectrometry (LC-MS).
 - Once the reaction is complete, purify the DOTA-peptide conjugate using preparative RP-HPLC.
- Product Verification: Confirm the identity and purity of the final product by LC-MS analysis.

Protocol 2: Radiolabeling with Gallium-68 (68Ga)

This protocol is adapted from procedures for labeling DOTA-conjugated peptides with ⁶⁸Ga.[13] [18]

Reagent Preparation:



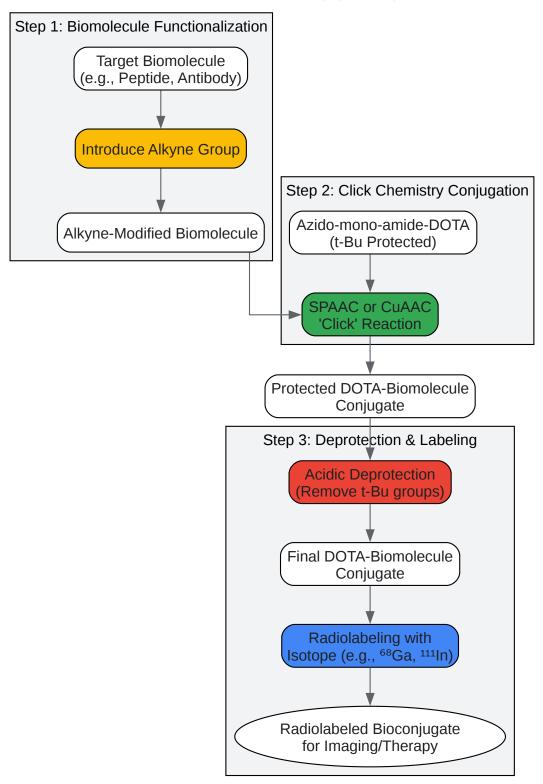
- Prepare a reaction solution by dissolving 20-35 nmol of the DOTA-conjugated peptide in 1
 M sodium acetate buffer (pH 4.5).[18]
- To minimize radiolysis, an antioxidant like L-ascorbic acid can be added.[15][18]
- ⁶⁸Ga Elution: Elute ⁶⁸GaCl₃ from a ⁶⁸Ge/⁶⁸Ga generator according to the manufacturer's instructions.
- Labeling Reaction:
 - Add the ⁶⁸GaCl₃ eluate (e.g., ~5 mCi) directly to the vial containing the DOTA-peptide solution.[13]
 - Verify that the final pH of the reaction mixture is between 4.5 and 5.0.[13]
 - Heat the reaction mixture at 90-95°C for 5-20 minutes.[13][14]
 - Cool the reaction to room temperature.
- · Quality Control:
 - Determine the radiolabeling efficiency using instant thin-layer chromatography (iTLC-SG) with a mobile phase of 1 M NH₄OAc:MeOH (1:1).[13] The ⁶⁸Ga-labeled peptide will migrate with the solvent front (Rf = 0.8–1.0), while free ⁶⁸Ga remains at the origin (Rf = 0–0.1).[18]
 - Further purification, if necessary, can be performed using a C18 SPE cartridge.

Mandatory Visualizations

The following diagrams illustrate the workflow and chemical principles involved in using **Azido-mono-amide-DOTA**.



Workflow for Radiolabeled Bioconjugate Preparation



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Caption: General workflow for creating a radiolabeled bioconjugate.



Caption: The core click chemistry reaction mechanism.

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